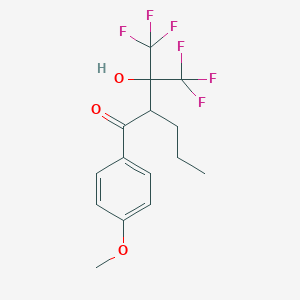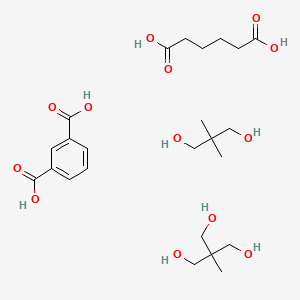
1,1'-(Trisulfane-1,3-diyl)dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Trisulfane-1,3-diyl)dipiperidine: is a chemical compound with the molecular formula C10H20N2S3 and a molecular weight of 264.474 g/mol This compound is characterized by the presence of a trisulfane group (-S-S-S-) linked to two piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Trisulfane-1,3-diyl)dipiperidine typically involves the reaction of piperidine with sulfur-containing reagents. One common method is the reaction of piperidine with elemental sulfur or sulfur chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired trisulfane linkage .
Industrial Production Methods: Industrial production of 1,1’-(Trisulfane-1,3-diyl)dipiperidine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Trisulfane-1,3-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: The trisulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The trisulfane group can be reduced to form disulfides or thiols.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of disulfides or thiols.
Substitution: Formation of alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: 1,1’-(Trisulfane-1,3-diyl)dipiperidine is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It can be used to introduce trisulfane linkages into molecules, which can be useful in the synthesis of complex organic compounds .
Biology and Medicine: In biological research, 1,1’-(Trisulfane-1,3-diyl)dipiperidine may be studied for its potential antimicrobial and anticancer properties. Sulfur-containing compounds are known to exhibit various biological activities, and this compound may have similar effects .
Industry: In the industrial sector, 1,1’-(Trisulfane-1,3-diyl)dipiperidine can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and chemical manufacturing .
Mécanisme D'action
The mechanism of action of 1,1’-(Trisulfane-1,3-diyl)dipiperidine involves its interaction with biological molecules through its trisulfane group. The trisulfane linkage can undergo redox reactions, which can lead to the formation of reactive sulfur species. These reactive species can interact with cellular components, leading to various biological effects .
Molecular Targets and Pathways:
Reactive Sulfur Species: The formation of reactive sulfur species can lead to oxidative stress and damage to cellular components.
Enzyme Inhibition: The compound may inhibit certain enzymes by interacting with thiol groups in the active site.
Comparaison Avec Des Composés Similaires
1,1’-(Azodicarbonyl)dipiperidine: This compound contains an azodicarbonyl group instead of a trisulfane group.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): This compound contains a propane-1,3-diyl linkage and is used in medicinal chemistry for its protective effects against nerve agents.
Uniqueness: 1,1’-(Trisulfane-1,3-diyl)dipiperidine is unique due to its trisulfane linkage, which imparts distinct chemical and biological properties. The presence of three sulfur atoms in the linkage allows for unique redox chemistry and potential biological activities that are not observed in similar compounds with different linkages .
Propriétés
Numéro CAS |
25029-88-3 |
|---|---|
Formule moléculaire |
C10H20N2S3 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
1-(piperidin-1-yltrisulfanyl)piperidine |
InChI |
InChI=1S/C10H20N2S3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H2 |
Clé InChI |
TXDSFYCFEQVCOB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)SSSN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


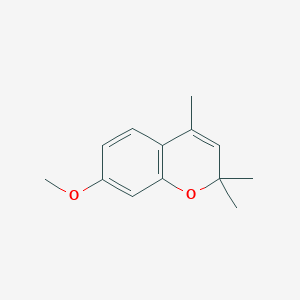
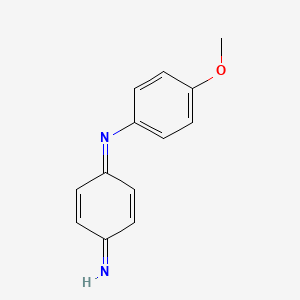

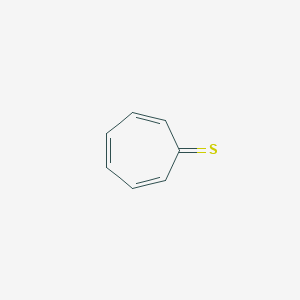

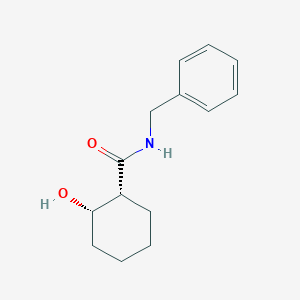
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)

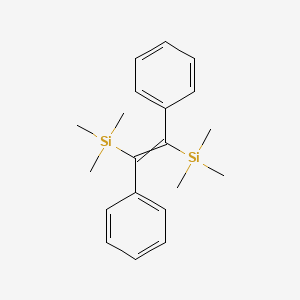
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
